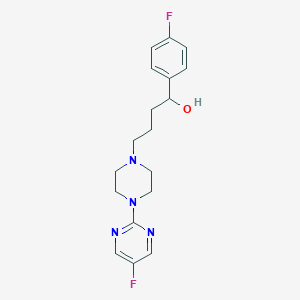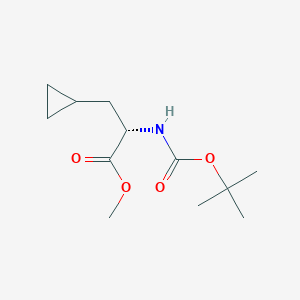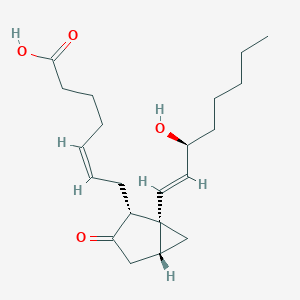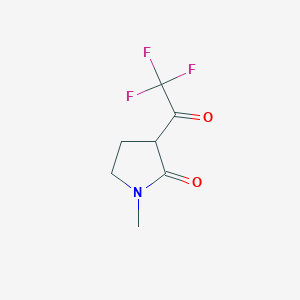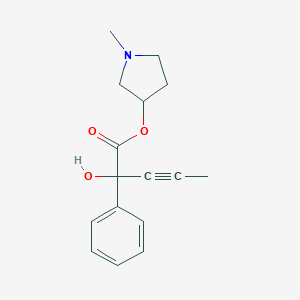
(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenylpent-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester is a complex organic compound with potential applications in various scientific fields. This compound is derived from mandelic acid, which is an aromatic alpha hydroxy acid. Mandelic acid itself is known for its use as a precursor to various drugs .
Méthodes De Préparation
The synthesis of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester involves several steps. One common method is the esterification of mandelic acid with 1-methyl-3-pyrrolidinyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include an acid catalyst and a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Applications De Recherche Scientifique
Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester can be compared with other similar compounds such as:
Mandelic acid: A precursor to the ester, known for its use in pharmaceuticals and cosmetics.
Phenylacetic acid: Another aromatic acid with similar chemical properties.
Vanillylmandelic acid: A metabolite of catecholamines, used in medical diagnostics.
These compounds share structural similarities but differ in their specific applications and chemical reactivity, highlighting the uniqueness of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester in its specific uses and properties.
Propriétés
Numéro CAS |
101711-17-5 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenylpent-3-ynoate |
InChI |
InChI=1S/C16H19NO3/c1-3-10-16(19,13-7-5-4-6-8-13)15(18)20-14-9-11-17(2)12-14/h4-8,14,19H,9,11-12H2,1-2H3 |
Clé InChI |
MWQQUDKRJVZOJN-UHFFFAOYSA-N |
SMILES |
CC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(C2)C)O |
SMILES canonique |
CC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(C2)C)O |
Synonymes |
(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenyl-pent-3-ynoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)
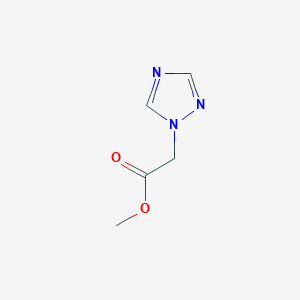
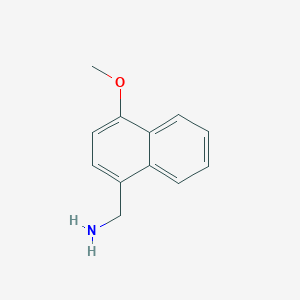
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)
![2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B33989.png)

![[[2-(1,3-Dichloro-1,1,3,3-Tetrafluoro-2-Hydroxy-Propan-2-ylCyclohexylidene]Amino]Thiourea](/img/structure/B33997.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
